Bepotastine (tosylate)
Description
Overview of Second-Generation Antihistamines
Second-generation antihistamines represent a significant advancement over their first-generation predecessors. A primary distinguishing feature is their high selectivity for peripheral histamine (B1213489) H1 receptors, with minimal affinity for muscarinic or serotonin (B10506) receptors. drugbank.com This selectivity contributes to a more targeted therapeutic action. Furthermore, these agents are designed to have limited penetration of the blood-brain barrier. vulcanchem.comnih.gov This characteristic is crucial as it substantially reduces central nervous system effects like sedation and psychomotor impairment, which were common with older antihistamines. vulcanchem.comwjpmr.com
Many second-generation antihistamines, including bepotastine (B66143), exhibit a multi-faceted mechanism of action that extends beyond simple H1 receptor antagonism. patsnap.com These additional properties can include the stabilization of mast cells, which inhibits the release of histamine and other pro-inflammatory mediators, and the suppression of eosinophil migration into inflamed tissues. drugbank.compatsnap.comnih.gov This combination of effects provides a more comprehensive approach to managing allergic responses. vulcanchem.com
Rationale for Academic Investigation of Bepotastine (Tosylate)
The academic and research interest in bepotastine stems from its distinct and multiple mechanisms of action, which make it a valuable tool for studying allergic inflammation. nih.govdovepress.com Bepotastine is not only a potent and highly selective H1 receptor antagonist but also functions as a mast cell stabilizer. vulcanchem.comdrugbank.compatsnap.comrxlist.com This dual activity provides a comprehensive blockade of the allergic cascade, targeting both the immediate effects of histamine and the release of mediators that sustain the inflammatory response. vulcanchem.com
Preclinical research has extensively explored these properties. In vitro studies have quantified bepotastine's ability to inhibit the release of histamine from mast cells. vulcanchem.comnih.gov For instance, investigations using rat peritoneal mast cells demonstrated a concentration-dependent inhibition of induced histamine release. vulcanchem.com
| Bepotastine Concentration (μM) | Inhibition of Histamine Release |
| 10 | Decrease observed |
| 100 | Decrease observed |
| 1000 | Statistically significant reduction |
| Data derived from in vitro studies on A23187-induced histamine release from rat peritoneal mast cells. vulcanchem.commedchemexpress.com |
Beyond mast cell stabilization, research has shown that bepotastine possesses broader anti-inflammatory effects. It has been found to inhibit the migration of eosinophils, key cells involved in the late phase of allergic reactions. vulcanchem.comdrugbank.comnih.gov Studies in animal models have demonstrated that bepotastine can suppress platelet-activating factor (PAF)-induced eosinophil infiltration in conjunctival tissue. vulcanchem.comnih.gov Furthermore, bepotastine has been shown to inhibit leukotriene B4 and the biosynthesis of proinflammatory mediators like Interleukin-5 (IL-5). dovepress.comnih.gov These findings highlight its role in modulating multiple pathways of allergic inflammation, making it a compound of interest for research into allergic diseases. researchgate.net
In vivo animal models have further substantiated the compound's activity, providing quantitative data on its effects.
| Research Model | Bepotastine Administration | Observed Effect |
| Guinea Pig Model | 1.0% (w/v) conjunctival application | Significant inhibition of PAF-induced eosinophil infiltration. vulcanchem.com |
| Murine Atopic Dermatitis Model | 3 mg/kg oral administration | Suppression of scratching behavior. medchemexpress.cominvivochem.com |
| Murine Atopic Dermatitis Model | 10 mg/kg oral administration | Significant suppression of serum Leukotriene B4 levels. medchemexpress.cominvivochem.com |
These multifaceted pharmacological properties—selective H1 antagonism, mast cell stabilization, and inhibition of eosinophil-mediated inflammation—form the primary rationale for its continued investigation in pharmaceutical science. vulcanchem.comnih.gov
Scope and Academic Focus of the Research Outline
This article is strictly focused on the pharmaceutical research aspects of the chemical compound bepotastine (tosylate). The scope is confined to an academic discussion of its classification as a second-generation antihistamine, the scientific rationale for its investigation, and its detailed mechanism of action as elucidated through preclinical research. The content will adhere to a scientific and professional tone, presenting research findings and data without delving into clinical applications, dosage, or safety profiles. The academic focus is to provide a detailed overview of the compound's pharmacological characteristics based on published scientific literature.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H33ClN2O6S |
|---|---|
Molecular Weight |
561.1 g/mol |
IUPAC Name |
4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H25ClN2O3.C7H8O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);2-5H,1H3,(H,8,9,10)/t21-;/m0./s1 |
InChI Key |
KQKKAOMHUQPSEP-BOXHHOBZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |
Origin of Product |
United States |
Synthetic Chemistry and Derivative Development of Bepotastine Tosylate
Established Synthetic Pathways for Bepotastine (B66143) Core Structure
The synthesis of the bepotastine core involves the creation of its key intermediate, (S)-4-[4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl]butanoic acid. A common method for preparing a crucial precursor, 2-((4-chlorophenyl)methyl)pyridine, involves several steps. One synthetic route starts with 2-cyanopyridine, which reacts with a para-chlorobromobenzene Grignard reagent to form (4-chlorophenyl)(pyridin-2-yl)ketone. This ketone is then reduced, typically using sodium borohydride, to yield (4-chlorophenyl)(pyridin-2-yl)methanol. The final step in forming this key intermediate is a halogenation reaction to produce 2-chloro((4-chlorophenyl)methyl)pyridine. google.com This pathway is noted for its cost-effectiveness and production of a purer product with fewer by-products compared to other traditional routes. google.com
More recent advancements in synthetic methodology include photoredox catalysis, which enables the efficient preparation of a derivative containing the structural core of bepotastine in a high yield of 91%. rsc.org
Physico-Chemical Properties of the Tosylate Salt Form in Pharmaceutical Science
The use of salt forms, such as tosylate, is a common strategy in pharmaceutical science to address challenges posed by the inherent properties of an API, like poor solubility or instability. nih.govnih.gov For instance, the tosylate salt of the drug sorafenib (B1663141) has been shown to improve solubility in biological media, which can affect its bioavailability. researchgate.net While specific data for bepotastine tosylate's melting point and detailed solubility profile were not available in the searched literature, the general principles of using tosylate salts to improve physicochemical characteristics are well-established. nih.govnih.gov
| Property | Value |
|---|---|
| Chemical Formula | C28H33ClN2O6S |
| Molecular Weight | 561.09 g/mol |
| CAS Number | 1160415-45-1 |
| Appearance | Solid powder |
The primary role of the tosylate counterion in the bepotastine tosylate salt is to improve the compound's stability and solubility profile when compared to its free base form. vulcanchem.com Drug complexation and salt formation are fundamental techniques used to enhance the physicochemical properties of a drug. nih.gov Forming a salt, like a tosylate, can improve a drug's stability and dissolution rate. nih.gov For drugs with low aqueous solubility, improving this characteristic is crucial as it can be a limiting factor in achieving desired bioavailability. nih.govimpactfactor.org The tosylate moiety, being an organosulfonate, can significantly modify these properties, making the compound more suitable for formulation and administration. researchgate.net
Exploration of Novel Bepotastine Salt Forms and Their Characterization
Research has been conducted to develop and characterize novel salt forms of bepotastine with the goal of achieving bioequivalence to the commercially available bepotastine besilate (Talion), a closely related benzenesulfonate (B1194179) salt. researchgate.netnih.gov Among the explored forms are bepotastine nicotinate (B505614) and bepotastine salicylate (B1505791). researchgate.nettandfonline.com These new salt forms have been shown to be stable under conditions of heat, light, and water. researchgate.nettandfonline.com The development of a controlled-release formulation of bepotastine salicylate has also been undertaken to offer the convenience of once-daily administration, given the short biological half-life of bepotastine. bwise.krgoogle.com
Studies comparing the physicochemical properties of novel bepotastine salt forms have yielded detailed insights, particularly regarding their solubility. Bepotastine salicylate was found to improve the solubility of bepotastine to a similar extent as the besilate form. nih.gov In a direct comparison, bepotastine nicotinate demonstrated a higher solubility at various pH levels (1.2, 4.0, and 6.8) than both the salicylate and the commercially used besilate salts. researchgate.nettandfonline.com Despite its improved solubility, the salicylate salt showed negligible hygroscopicity, similar to the besilate form, and a slightly higher melting point. nih.gov
| Salt Form | Solubility at pH 1.2 | Solubility at pH 4.0 | Solubility at pH 6.8 |
|---|---|---|---|
| Bepotastine Nicotinate | Higher than Besilate & Salicylate | Higher than Besilate & Salicylate | Higher than Besilate & Salicylate |
| Bepotastine Salicylate | Similar to Besilate | Similar to Besilate | Similar to Besilate |
| Bepotastine Besilate (Reference) | Lower than Nicotinate | Lower than Nicotinate | Lower than Nicotinate |
Pharmacokinetic studies are essential to determine if new salt forms are bioequivalent to existing ones. In preclinical studies using beagle dogs, both bepotastine nicotinate and salicylate tablets showed dissolution rates similar to the bepotastine besilate tablet (Talion). researchgate.nettandfonline.com Furthermore, these novel salt forms were found to be bioequivalent to Talion in terms of key pharmacokinetic parameters, such as the area under the concentration-time curve (AUC) and the maximum observed concentration (Cmax). researchgate.nettandfonline.com
A study in healthy human subjects also compared the pharmacokinetics of bepotastine besilate and bepotastine salicylate formulations. nih.gov The results showed no significant differences in pharmacokinetic parameters between the two formulations, and they met the regulatory criteria for bioequivalence. nih.gov
| Parameter | Bepotastine Besilate (Reference) | Bepotastine Salicylate (Test) | Geometric Mean Ratio (90% CI) |
|---|---|---|---|
| Cmax (ng/mL) | 99.9 | 101.0 | 1.0220 (0.9224–1.1324) |
| AUClast (ng·h/mL) | 388.9 | 389.8 | 0.9928 (0.9521–1.0351) |
| AUC∞ (ng·h/mL) | 392.4 | 393.7 | 0.9959 (0.9549–1.0387) |
Structural Analogs and Related Piperidine (B6355638) Chemical Class Compounds
Bepotastine is part of the piperidine class of H1 antihistamines. nih.govkoreamed.org This class includes a number of widely used second-generation antihistamines that are designed to minimize penetration of the blood-brain barrier. nih.gov The piperidine structure is a common element in many pharmaceuticals. wikipedia.org
Several structural analogs and related compounds to bepotastine have been identified. These include different stereoisomers and metabolic derivatives.
(R)-Bepotastine: The R-enantiomer of bepotastine. pharmaffiliates.com
Bepotastine N-Oxide: A metabolite of bepotastine. pharmaffiliates.com
Ester Derivatives: Such as (S)-Ethyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate and the corresponding butyl ester. pharmaffiliates.compharmaffiliates.com
Other Piperidine Antihistamines: This chemical class includes other well-known antihistamines such as:
Loratadine koreamed.orgwikipedia.org
Desloratadine koreamed.org
Fexofenadine koreamed.orgdrugbank.com
Ketotifen (B1218977) koreamed.orgdrugbank.com
Ebastine koreamed.org
Diphenylpyraline nih.gov
These compounds share the core piperidine scaffold but have different substituents that influence their pharmacological profiles. nih.govkoreamed.org
Molecular Pharmacology and Multi Mechanistic Action of Bepotastine Tosylate
Histamine (B1213489) H1 Receptor Antagonism: Selectivity and Affinity Profiling
Bepotastine (B66143) is characterized as a highly selective antagonist of the histamine H1 receptor. nih.govnih.gov This selectivity is a key feature of its pharmacological profile, as it displays minimal affinity for other receptors, including serotonin (B10506), muscarinic, benzodiazepine, and beta-adrenergic receptors. drugbank.comresearchgate.net The lack of significant interaction with these other receptor types is associated with a reduction in certain side effects commonly linked to first-generation antihistamines. patsnap.comdrugbank.com
Positron Emission Tomography (PET) studies have been employed to quantify the in-vivo histamine H1 receptor occupancy (H1RO) of bepotastine in the human brain. Following a standard oral dose, bepotastine demonstrated an H1RO of approximately 14.8%. This level of receptor occupancy is consistent with its classification as a second-generation antihistamine, which typically exhibit lower brain H1 receptor binding compared to first-generation agents. elsevierpure.com
The specific binding affinity of bepotastine for the H1 receptor underscores its primary mechanism of action in blocking the effects of histamine, a key mediator of allergic symptoms. patsnap.com Its high selectivity ensures that its therapeutic effects are targeted, minimizing off-target interactions and contributing to its favorable profile. drugbank.comresearchgate.net
Mast Cell Stabilization: Inhibition of Histamine Release
A crucial aspect of bepotastine's multi-mechanistic action is its ability to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators. patsnap.comdrugbank.comnih.gov Mast cell degranulation is a pivotal event in the early phase of an allergic reaction, triggered by the cross-linking of IgE antibodies on the mast cell surface by an allergen. nih.gov By preventing this degranulation, bepotastine helps to suppress the initial cascade of allergic symptoms. patsnap.comwikipedia.org
In vitro experiments utilizing the calcium ionophore A23187 to stimulate histamine release from rat peritoneal mast cells have demonstrated the mast cell-stabilizing effects of bepotastine. nih.govarvojournals.org In these studies, pre-incubation of mast cells with bepotastine resulted in a significant, concentration-dependent inhibition of A23187-induced histamine release. arvojournals.orgmedchemexpress.com
For instance, one study found that bepotastine at a concentration of 1 mM significantly inhibited histamine release. arvojournals.org Another study reported that bepotastine at concentrations of 10, 100, and 1000 µM decreased histamine release, with the effect reaching statistical significance at 1000 µM. medchemexpress.commedchemexpress.com These findings provide direct evidence of bepotastine's ability to interfere with the signaling pathways that lead to mast cell degranulation.
| Concentration of Bepotastine (µM) | Inhibition of Histamine Release | Statistical Significance |
|---|---|---|
| 10 | Decrease | Not specified |
| 100 | Decrease | Not specified |
| 1000 | Significant Decrease | p < 0.01 |
The allergic response is fundamentally an IgE-mediated hypersensitivity reaction. nih.gov Bepotastine's mast cell stabilizing activity has also been investigated in the context of IgE-mediated degranulation. arvojournals.org In studies using cultured human conjunctival mast cells, bepotastine was shown to dose-dependently inhibit histamine release following an IgE challenge. arvojournals.org
One study determined the IC50 value for bepotastine's inhibition of human conjunctival mast cell degranulation to be 252 µM. arvojournals.org This demonstrates its ability to effectively counteract the specific immunological trigger of allergic reactions. The mechanism is thought to involve the blockade of IgE-regulated calcium channels, which are essential for the fusion of histamine-containing vesicles with the cell membrane and subsequent degranulation. wikipedia.org
Modulation of Inflammatory Mediators and Cellular Responses
Beyond its direct effects on histamine receptors and mast cells, bepotastine also exerts anti-inflammatory actions by modulating the activity of other key cells and mediators involved in the allergic cascade. patsnap.comnih.gov This includes the inhibition of eosinophil migration and the suppression of pro-inflammatory cytokine production. nih.govnih.gov
Eosinophils are important effector cells in the late phase of the allergic response, contributing to chronic inflammation and tissue damage. nih.gov Bepotastine has been shown to inhibit the migration and chemotaxis of eosinophils. drugbank.comnih.govarvojournals.org
In vitro studies have demonstrated that bepotastine can dose-dependently inhibit the chemotaxis of guinea pig peritoneal eosinophils induced by leukotriene B4 (LTB4), a potent chemoattractant. nih.govarvojournals.org At concentrations of 0.1 mM and 1 mM, bepotastine showed significant inhibition of eosinophil migration. arvojournals.org Furthermore, bepotastine has been found to suppress platelet-activating factor (PAF)-induced eosinophil infiltration into conjunctival tissue in in vivo models. nih.gov
| Concentration of Bepotastine (mM) | Inhibition of Chemotaxis (% of control) |
|---|---|
| 0.1 | 81.4% |
| 1 | 30.7% |
Bepotastine has also been shown to influence the production of pro-inflammatory cytokines that play a role in allergic inflammation. nih.gov Notably, it has been demonstrated to inhibit the biosynthesis of Interleukin-5 (IL-5) in vitro. nih.govnih.gov IL-5 is a key cytokine involved in the differentiation, activation, and survival of eosinophils. Studies on human peripheral blood mononuclear cells from sensitive donors showed that bepotastine at concentrations of 10 and 100 µM significantly inhibited antigen-induced IL-5 production. nih.gov
While direct studies on the effect of bepotastine on Tumor Necrosis Factor-alpha (TNF-α) are less detailed in the provided context, TNF-α is a critical pro-inflammatory cytokine involved in up-regulating inflammatory responses. mdpi.commdpi.com The broader anti-inflammatory properties of bepotastine suggest a potential, though not explicitly detailed, modulatory role on such cytokines.
Effects on Leukotrienes (LTB4, LTD4) and Platelet-Activating Factor (PAF)
Bepotastine demonstrates inhibitory effects on key lipid mediators involved in the inflammatory cascade of allergic reactions, specifically leukotrienes and platelet-activating factor (PAF). hres.ca Preclinical studies have substantiated its role in modulating these pathways. In animal models, orally administered bepotastine has been shown to significantly suppress serum levels of leukotriene B4 (LTB4). medchemexpress.commedchemexpress.comselleckchem.com For instance, a 10 mg/kg oral dose in NC/Nga mice, a model for atopic dermatitis, resulted in a notable reduction in serum LTB4. medchemexpress.commedchemexpress.comselleckchem.com This biochemical suppression correlates with functional outcomes; bepotastine dose-dependently inhibits scratching behaviors induced by LTB4 in mice. hres.caselleckchem.com The compound's activity extends to other leukotrienes, as it has been noted to act on leukotriene D4 (LTD4) as well. hres.ca
Beyond its impact on leukotrienes, bepotastine also counteracts the effects of PAF, a potent phospholipid activator involved in inflammation and allergic response. In a guinea pig model of allergic conjunctivitis, topically applied bepotastine at a concentration of 10 g/L effectively inhibited PAF-induced eosinophil infiltration into the conjunctiva. medchemexpress.commedchemexpress.com Eosinophils are critical effector cells in allergic inflammation, and their recruitment to the site of allergic reaction is a hallmark of the late-phase response. By inhibiting the action of these lipid mediators, bepotastine interferes with multiple stages of the allergic cascade.
Table 1: Preclinical Effects of Bepotastine on Inflammatory Mediators
| Mediator | Model System | Bepotastine Administration | Observed Effect | Source(s) |
|---|---|---|---|---|
| Leukotriene B4 (LTB4) | NC/Nga Mice | 10 mg/kg (oral) | Significantly suppressed serum LTB4 levels. | medchemexpress.commedchemexpress.comselleckchem.com |
| Leukotriene B4 (LTB4) | Mice | 1-10 mg/kg (oral) | Dose-dependently suppressed LTB4-induced scratching. | hres.caselleckchem.com |
| Platelet-Activating Factor (PAF) | Guinea Pigs | 10 g/L (ophthalmic) | Inhibited PAF-induced conjunctival eosinophil infiltration. | medchemexpress.commedchemexpress.com |
Suppression of Nerve Growth Factor (NGF) Expression
Bepotastine has been found to modulate the expression of Nerve Growth Factor (NGF), a neurotrophin implicated in nerve elongation and hypersensitivity in pruritic and inflammatory skin conditions. medchemexpress.commedchemexpress.comnih.gov In vitro studies using normal human epidermal keratinocytes (NHEKs) have demonstrated that bepotastine can directly suppress the expression of NGF mRNA. medchemexpress.commedchemexpress.com At a concentration of 50 µM, bepotastine was shown to downregulate the mRNA levels of nerve elongation factors, including NGF and artemin (ARTN). nih.gov This effect is believed to be mediated through the histamine H1 receptor, involving the transcription activity of AP-1 and/or NF-kB-dependent mechanisms. nih.gov By reducing the expression of NGF, bepotastine may help control the epidermal nerve fiber elongation associated with the heightened itch sensitivity in certain dermatological conditions. nih.gov
However, it is noteworthy that in a histamine-induced skin inflammation model in mice, another study reported that bepotastine, unlike the antihistamine olopatadine (B1677272), did not significantly inhibit the increased production of NGF. researchgate.net This suggests that the modulatory effects of bepotastine on NGF may be dependent on the specific inflammatory context and experimental model.
Receptor Binding Specificity and Off-Target Interactions
Non-Interaction with Serotonin, Muscarinic, Benzodiazepine, and Beta-Adrenergic Receptors
A defining characteristic of bepotastine as a second-generation antihistamine is its high selectivity for the histamine H1 receptor. hres.caresearchgate.net In vitro receptor binding assays have confirmed that bepotastine possesses a potent and highly selective antagonist activity at the H1 receptor, with negligible affinity for a range of other physiologically significant receptors. researchgate.net Specifically, bepotastine does not demonstrate significant interaction or binding activity with serotonin (5-HT2), muscarinic (M1, M2, M3), benzodiazepine, and beta-adrenergic (α1, α2, β) receptors. hres.ca This high degree of receptor specificity is a key pharmacological feature that distinguishes it from first-generation antihistamines and contributes to its low incidence of certain side effects like sedation or dry mouth, which are often caused by off-target receptor interactions.
Preclinical Assessment of Blood-Brain Barrier Permeation
Preclinical studies have consistently demonstrated that bepotastine has limited ability to cross the blood-brain barrier (BBB). researchgate.netnih.gov This characteristic is fundamental to its classification as a non-sedating antihistamine. researchgate.net Pharmacokinetic studies in rats following intravenous administration showed that concentrations of bepotastine in the brain were significantly lower than corresponding concentrations in the plasma, predicting a reduced potential for central nervous system effects such as sedation. researchgate.net
The mechanism underlying this limited CNS penetration is linked to the activity of the P-glycoprotein (P-gp) efflux transporter at the BBB. selleckchem.comresearchgate.net While bepotastine is well-absorbed from the upper small intestine, where P-gp expression is low, it is actively transported out of the endothelial cells of the BBB by P-gp. researchgate.net In vitro transport assays using cell lines that overexpress P-gp confirmed that bepotastine is a substrate for this efflux pump. selleckchem.com This active efflux mechanism effectively restricts the entry and accumulation of bepotastine in the brain, thereby minimizing its interaction with H1 receptors within the central nervous system. researchgate.netnih.gov
Table 2: Blood-Brain Barrier Permeation Profile of Bepotastine
| Parameter | Finding | Implication | Source(s) |
|---|---|---|---|
| Brain vs. Plasma Concentration | Brain concentrations were lower than plasma concentrations in rats after IV administration. | Predicts reduced sedation and CNS effects. | researchgate.net |
| P-glycoprotein (P-gp) Interaction | Bepotastine is a substrate for the P-gp efflux transporter. | P-gp actively removes the compound from the BBB, limiting CNS penetration. | selleckchem.comresearchgate.net |
Table of Compounds Mentioned
| Compound Name |
|---|
| Artemin |
| Bepotastine |
| Bepotastine tosylate |
| Histamine |
| Ketotifen (B1218977) |
| Leukotriene B4 (LTB4) |
| Leukotriene D4 (LTD4) |
| Olopatadine |
| Platelet-Activating Factor (PAF) |
Preclinical Pharmacokinetics and Biotransformation of Bepotastine Tosylate
Absorption and Distribution in Animal Models
Non-clinical studies indicate that systemically administered bepotastine (B66143) is widely distributed throughout the body in rats. researchgate.net Following ophthalmic administration in rabbits, bepotastine shows minimal systemic exposure. fda.gov
Tissue Distribution Profiles (e.g., Ocular Tissues in Rabbits)
A study involving the ocular instillation of radiolabeled bepotastine besilate in pigmented rabbits revealed that the compound distributed to multiple subocular compartments with minimal systemic absorption. fda.gov The highest concentrations of the drug were found in the following ocular tissues:
Conjunctiva fda.gov
Cornea fda.gov
Iris and ciliary body fda.gov
Retina fda.gov
Choroid fda.gov
The presence of bepotastine in the iris suggests a potential affinity for melanin (B1238610) binding. fda.govfda.gov However, this binding appears to be reversible, as the drug was no longer detectable in pigmented tissues 30 days after a single dose of the radiolabeled compound. fda.gov The time to maximum concentration (Tmax) in ocular tissues was 0.25 hours. fda.gov
In a study with nursing rats administered a single oral dose of radio-labeled bepotastine besilate, the compound was detected in the milk at concentrations 1.5 to 2 times higher than maternal plasma concentrations within one hour. fda.gov The concentration in fetal liver was similar to that in maternal blood plasma, while other fetal tissues showed concentrations that were one-third to one-tenth of the maternal plasma levels. wikidoc.org
Protein Binding Characteristics
The plasma protein binding of bepotastine is approximately 55% and is independent of the drug's concentration. pharmacyboardkenya.orgdrugbank.comdrugs.com This was determined from blood samples of healthy male volunteers who received a 10 mg oral tablet of bepotastine besilate. fda.gov
Metabolic Pathways and Enzyme Interactions (In Vitro)
In vitro studies are crucial for understanding a drug's metabolic fate and potential for drug-drug interactions.
Minimal Metabolism by Cytochrome P450 Isozymes (e.g., CYP3A4, CYP2C9, CYP2C19)
In vitro metabolism studies utilizing human liver microsomes have demonstrated that bepotastine undergoes minimal metabolism by cytochrome P450 (CYP450) isozymes. wikidoc.orgpharmacyboardkenya.orgdrugs.comhres.cacentaurpharma.com Furthermore, in vitro investigations have shown that bepotastine besilate does not inhibit the metabolic activity of several key CYP450 enzymes, including CYP3A4, CYP2C9, and CYP2C19. wikidoc.orgpharmacyboardkenya.orgdrugs.comhres.cacentaurpharma.com The effect on other isozymes such as CYP1A2, CYP2C8, and CYP2D6 was not examined in these studies. wikidoc.orgpharmacyboardkenya.orgdrugs.comhres.cacentaurpharma.com
Implications for Hepatic Metabolism
The minimal metabolism of bepotastine by CYP450 enzymes suggests a low potential for drug interactions mediated by the inhibition of these enzymes. wikidoc.orgpharmacyboardkenya.orgdrugs.comhres.cacentaurpharma.com While bepotastine appears to be a substrate for CYP450 metabolism in rodents, it is not considered a significant target or inhibitor of human CYP450 enzymes. fda.gov This characteristic reduces the likelihood of clinically relevant systemic drug-drug interactions, particularly with the topical route of ocular administration. hres.ca
Excretion Routes and Clearance Mechanisms in Preclinical Species
The primary route of elimination for bepotastine besilate is through urinary excretion. pharmacyboardkenya.orgdrugs.comhres.cacentaurpharma.com In both rats and dogs, the compound is primarily excreted in the feces and urine. fda.gov Following oral administration, approximately 75-90% of the bepotastine dose is excreted unchanged in the urine. pharmacyboardkenya.orgdrugs.comhres.cacentaurpharma.com In a study with healthy male volunteers receiving single oral doses, about 76% to 88% of the dose was recovered in the urine within 24 hours. fda.gov Two minor metabolites were detected, but only at higher doses. fda.gov The terminal half-life of bepotastine after ophthalmic administration is estimated from preclinical studies to be 7-8 hours. hres.ca
Pharmacokinetic Modeling Approaches in Preclinical Development
Pharmacokinetic (PK) modeling plays a pivotal role in the preclinical development of pharmaceutical compounds, offering a quantitative framework to understand and predict a drug's absorption, distribution, metabolism, and excretion (ADME) characteristics. In the preclinical assessment of bepotastine, both population pharmacokinetic (PopPK) and physiologically based pharmacokinetic (PBPK) modeling approaches are instrumental in bridging the gap between non-clinical data and human clinical outcomes. These models aid in understanding the pharmacokinetic profile of bepotastine in various animal species and in extrapolating these findings to predict human pharmacokinetics.
Application of Population Pharmacokinetic (PopPK) Models
Population pharmacokinetic (PopPK) modeling is a statistical method used to characterize the pharmacokinetics of a drug and its variability within a population. In the preclinical setting, this approach is applied to data from animal studies to identify sources of variability in drug exposure and to develop a robust understanding of the drug's behavior.
PopPK models are developed using software like NONMEM and are typically based on sparse or dense data collected from preclinical species such as rats and dogs. For a compound like bepotastine, a one or two-compartment model with first-order absorption and elimination would likely be evaluated to describe its concentration-time profile in animals. Covariates such as body weight, species, and organ function can be incorporated into the model to explain inter-individual variability in pharmacokinetic parameters like clearance (CL), volume of distribution (V), and absorption rate constant (Ka).
While specific PopPK models for the preclinical development of bepotastine are not extensively detailed in publicly available literature, the principles of their application can be inferred. Data from single and repeated dose toxicity studies in rats and dogs, which often include toxicokinetic assessments, would provide the necessary data for such modeling. For instance, pharmacokinetic data from preclinical studies in rats and dogs following oral administration of bepotastine besilate could be integrated into a PopPK model. This would allow for the estimation of typical pharmacokinetic parameters and the variability around them in these species.
The insights gained from preclinical PopPK models of bepotastine would be valuable for several aspects of its development. They can aid in the selection of doses for pivotal toxicology studies, ensuring that systemic exposures in animals are relevant to the anticipated therapeutic exposures in humans. Furthermore, allometric scaling, a technique that uses PopPK models to predict human pharmacokinetics from data across multiple animal species, can be employed to guide the selection of first-in-human doses.
Table 1: Illustrative Preclinical Pharmacokinetic Parameters of Bepotastine Besilate in Animals
| Species | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| Rat | 3 mg/kg (oral) | 738.8 ± 89.3 | 1.0 ± 0.4 | 5195.2 ± 321.4 | 4.1 ± 0.1 |
| Dog | 10 mg/kg (oral) | 800.1 ± 43.5 | 0.7 ± 0.2 | 4935.8 ± 261.4 | 4.5 ± 0.1 |
This table presents example data that could be used for the development of a preclinical PopPK model. Data is sourced from preclinical studies.
Utilization of Physiologically Based Pharmacokinetic (PBPK) Models
Physiologically based pharmacokinetic (PBPK) modeling is a more mechanistic approach that simulates the ADME of a drug based on its physicochemical properties and the physiological characteristics of the species being studied. PBPK models are constructed using software such as PK-Sim® or GastroPlus™ and describe the body as a series of interconnected physiological compartments representing organs and tissues.
In the preclinical development of bepotastine, a PBPK model would be built by integrating in vitro data on its solubility, permeability, plasma protein binding, and metabolism with in vivo data from animal studies. Although bepotastine is minimally metabolized by cytochrome P450 (CYP) enzymes in humans, its metabolism in preclinical species like rodents may differ. PBPK models can incorporate these species-specific metabolic pathways.
A key application of preclinical PBPK modeling is the prediction of human pharmacokinetics. A "bottom-up" approach can be used, where the model is first developed and verified using data from a preclinical species like the rat, and then scaled to predict the pharmacokinetic profile in humans by replacing the rat physiological parameters with human ones. For bepotastine, a PBPK model could be developed using its known properties, such as its high solubility and permeability, which would classify it as a Biopharmaceutics Drug Disposition Classification System (BDDCS) Class 1 drug.
The development of a PBPK model for another H1 antagonist, bilastine, serves as a relevant example of this approach. In the case of bilastine, a PBPK model was developed by integrating physicochemical data with in vitro and in vivo preclinical data. This model was then used to predict human pharmacokinetics and inform dose selection for clinical trials. Similarly, a PBPK model for bepotastine would be invaluable for predicting its disposition in special populations, such as pediatrics or patients with renal impairment, even before clinical data are available.
The main route of elimination for bepotastine is through urinary excretion, with a significant portion of the drug being excreted unchanged. A PBPK model would mechanistically describe this renal clearance, taking into account processes like glomerular filtration and active tubular secretion. This would allow for a more accurate prediction of how changes in renal function might affect bepotastine exposure.
Table 2: Input Parameters for a Hypothetical Preclinical PBPK Model of Bepotastine
| Parameter | Value | Source |
| Molecular Weight | 547.06 g/mol (as tosylate salt) | Public databases |
| LogP | ~1.5 - 2.5 (estimated) | In silico prediction |
| pKa | ~ |
Preclinical Efficacy Studies and Disease Model Applications
In Vitro Model Systems for Allergic and Inflammatory Responses
Bepotastine (B66143) has shown efficacy in various in vitro models that simulate allergic and inflammatory responses at a cellular level. These studies provide insight into the compound's direct effects on key cells involved in the allergic cascade. For instance, bepotastine has been shown to inhibit histamine (B1213489) release from rat peritoneal mast cells. nih.gov It also demonstrates inhibitory effects on eosinophil chemotaxis, suggesting a direct role in modulating the activity of these important inflammatory cells. nih.gov Furthermore, bepotastine has been found to inhibit the biosynthesis of the pro-inflammatory cytokine IL-5 in vitro. nih.govnih.gov
In studies utilizing human epidermal keratinocytes, bepotastine has been shown to exert direct anti-inflammatory effects. The addition of bepotastine to these cell cultures resulted in a significant suppression of the production of pro-inflammatory cytokines and chemokines, including IL-1alpha, CXCL10, and CCL17. nih.gov Furthermore, bepotastine was found to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54, on these keratinocytes. nih.gov This down-regulation of CD54 is significant as this molecule plays a crucial role in the adhesion of inflammatory cells to the epidermis, a key step in the inflammatory process of skin allergies. nih.gov
Table 1: In Vitro Anti-inflammatory Effects of Bepotastine on Human Keratinocytes
| Biomarker | Effect of Bepotastine | Reference |
|---|---|---|
| IL-1alpha Production | Suppressed | nih.gov |
| CXCL10 Production | Suppressed | nih.gov |
| CCL17 Production | Suppressed | nih.gov |
| CD54 (ICAM-1) Expression | Inhibited | nih.gov |
In Vivo Animal Models of Allergic Disease Manifestations
The preclinical efficacy of bepotastine has been further established in a variety of animal models that mimic the clinical signs and symptoms of human allergic diseases.
In guinea pig models of allergic conjunctivitis, bepotastine has demonstrated significant efficacy. It has been shown to inhibit histamine-induced vascular hyperpermeability in the conjunctiva in a dose-dependent manner. nih.gov Studies have also shown its ability to suppress platelet-activating factor (PAF)-induced eosinophil infiltration into the conjunctival tissue. nih.govresearchgate.net This is a key finding as eosinophils are major contributors to the late-phase allergic inflammatory response. Furthermore, bepotastine has been effective in reducing conjunctival edema in these models.
The anti-pruritic (anti-itching) effects of bepotastine have been evaluated in murine models. In BALB/c mice, oral administration of bepotastine effectively inhibited scratching behavior induced by the mast cell degranulator, compound 48/80. nih.gov It also dose-dependently suppressed scratching behavior induced by substance P and leukotriene B4. nih.gov These models are crucial for understanding the compound's ability to alleviate one of the most burdensome symptoms of allergic conditions.
In NC/Nga mice, an established model for atopic dermatitis, oral administration of bepotastine significantly inhibited scratching behavior. nih.gov Notably, this effect was accompanied by a suppression of serum leukotriene B4 (LTB4) levels, suggesting that bepotastine's anti-pruritic action may be mediated, in part, by its ability to modulate this potent inflammatory mediator. nih.gov While the study did not find a significant influence on the number of tissue eosinophils, the reduction in LTB4 points to a specific anti-inflammatory pathway. nih.gov
Table 2: Efficacy of Bepotastine in Animal Models of Allergic Disease
| Disease Model | Animal | Key Findings | Reference |
|---|---|---|---|
| Allergic Conjunctivitis | Guinea Pig | Inhibited histamine-induced vascular hyperpermeability and PAF-induced eosinophil infiltration. | nih.govresearchgate.net |
| Pruritus | Mouse (BALB/c) | Inhibited scratching behavior induced by compound 48/80, substance P, and leukotriene B4. | nih.govnih.gov |
| Atopic Dermatitis | Mouse (NC/Nga) | Inhibited scratching behavior and suppressed serum leukotriene B4 levels. | nih.gov |
Comparative Preclinical Efficacy Analysis with Reference Antihistamines
Preclinical studies have compared the efficacy of bepotastine to other established antihistamines. In a guinea pig model of histamine-induced conjunctival vascular permeability, bepotastine demonstrated significant inhibitory effects. arvojournals.org When compared to olopatadine (B1677272), another dual-action antihistamine, bepotastine showed a different potency profile. arvojournals.org In studies of histamine-induced vascular hyperpermeability, bepotastine 1.0% was found to be more effective than levocabastine (B1674950) 0.025% and olopatadine 0.1%. nih.gov Furthermore, bepotastine 1.0% was more effective than ketotifen (B1218977) 0.05% in suppressing PAF-induced eosinophil infiltration into conjunctival tissue. nih.govresearchgate.net In a study comparing the effects on human conjunctival mast cell degranulation in vitro, bepotastine had an IC50 of 252 µM, while olopatadine had an IC50 of 559 µM. arvojournals.org
Table 3: Comparative Efficacy of Bepotastine with Other Antihistamines in Preclinical Models
| Model | Comparator | Parameter | Result | Reference |
|---|---|---|---|---|
| Histamine-induced vascular hyperpermeability (guinea pig) | Levocabastine 0.025% | Inhibition of hyperpermeability | Bepotastine 1.0% was more effective. | nih.gov |
| Histamine-induced vascular hyperpermeability (guinea pig) | Olopatadine 0.1% | Inhibition of hyperpermeability | Bepotastine 1.0% was more effective. | nih.gov |
| PAF-induced eosinophil infiltration (guinea pig) | Ketotifen 0.05% | Suppression of eosinophil infiltration | Bepotastine 1.0% was more effective. | nih.govresearchgate.net |
| Human conjunctival mast cell degranulation (in vitro) | Olopatadine | Inhibition of histamine release (IC50) | Bepotastine: 252 µM, Olopatadine: 559 µM | arvojournals.org |
Drug Drug Interaction Mechanisms: Preclinical Investigations
In Vitro Assessment of Cytochrome P450 Inhibition and Induction Potential
Preclinical evaluation of a drug's potential to interact with the cytochrome P450 (CYP) enzyme system is a cornerstone of safety assessment. These enzymes are central to the metabolism of a vast number of pharmaceuticals, and their inhibition or induction can lead to significant drug-drug interactions (DDIs). In vitro assays, typically using human liver microsomes or recombinant CYP enzymes, are employed to determine the concentration of a test compound required to cause 50% inhibition of a specific enzyme's activity (IC50). Similarly, induction potential is assessed, often in cultured human hepatocytes, by measuring increases in enzyme expression or activity following exposure to a drug.
For bepotastine (B66143), available data indicate that it undergoes minimal hepatic metabolism and is not significantly dependent on the CYP450 system for its elimination. Research indicates that approximately 80% of bepotastine is excreted unchanged in the urine. This metabolic profile inherently suggests a low likelihood for bepotastine to be a potent inhibitor or inducer of CYP enzymes. A compound that is not extensively metabolized by CYP enzymes is less likely to compete with or alter the expression of these enzymes, thus presenting a lower risk of metabolism-based DDIs. While specific IC50 or enzyme induction fold-change values from comprehensive in vitro screening panels are not detailed in the reviewed scientific literature, the drug's primary renal clearance pathway is the key indicator of its low potential for CYP-mediated interactions.
Role of Transport Proteins (e.g., P-glycoprotein, Organic Anion Transport Polypeptides) in Interactions
Drug transport proteins are critical in determining the absorption, distribution, and excretion of xenobiotics. Interactions at the transporter level are a significant mechanism for DDIs. Bepotastine's pharmacokinetic profile is notably influenced by its interactions with specific transport proteins.
P-glycoprotein (P-gp)
P-glycoprotein (P-gp), an efflux transporter, plays a crucial role in limiting the distribution of its substrates into various tissues, including the brain. Preclinical in vitro studies have definitively identified bepotastine as a substrate of P-gp. In one key study, the transport of radiolabeled bepotastine was examined using LLC-PK1 cells engineered to overexpress P-gp. The results confirmed that bepotastine is actively transported by P-gp. The same research used an ATPase activity assay to estimate the affinity of bepotastine for P-gp, which was found to be low. This interaction is the primary mechanism responsible for the negligible brain penetration of bepotastine, contributing to its non-sedating properties.
| Parameter | Experimental System | Finding | Source |
|---|---|---|---|
| Substrate Status | P-gp-overexpressed LLC-PK1 cells | Bepotastine is a substrate of P-glycoprotein. | |
| Affinity (Km) | ATPase activity assay | 1.25 mM (indicating low affinity) | |
| Functional Consequence | In vivo (mdr1-knockout vs. wild-type mice) | P-gp limits the brain distribution of bepotastine. |
Organic Anion Transport Polypeptides (OATPs)
Organic anion transporting polypeptides are a family of uptake transporters, with OATP1B1 and OATP1B3 being prominently expressed on the basolateral membrane of human hepatocytes, where they mediate the uptake of drugs from the blood into the liver. Inhibition of these transporters can lead to clinically significant DDIs. In silico predictions based on the chemical structure of bepotastine and its degradation products (DPs) have suggested a potential interaction with these transporters. While bepotastine itself was not predicted to be an inhibitor, certain degradation products (specifically DP3 and DP4) were identified as potential inhibitors of OATP1B. This suggests a potential, though indirect, mechanism for interaction that warrants consideration in preclinical assessment.
Mechanistic Basis for Preclinical Drug-Drug Interaction Observations
The low potential for clinically significant DDIs with bepotastine can be attributed to two primary mechanistic factors identified in preclinical investigations: its metabolic pathway and its specific interactions with drug transporters.
The primary mechanistic reason for bepotastine's low DDI risk is its limited reliance on the CYP450 enzyme system for elimination. Since it is mostly excreted from the body unchanged by the kidneys, there is minimal opportunity for it to compete with other drugs for metabolism by CYP enzymes. This significantly reduces the likelihood of bepotastine acting as either a perpetrator or a victim of metabolism-based DDIs.
Advanced Research Methodologies and Future Directions in Bepotastine Tosylate Studies
Development of Novel In Vitro and In Vivo Models for Comprehensive Evaluation
To thoroughly assess the efficacy of bepotastine (B66143), researchers utilize a variety of in vitro and in vivo models that simulate allergic reactions. Preclinical studies have effectively used models of histamine-induced inflammation and edema in guinea pigs and rabbits to support bepotastine's use for allergic conjunctivitis. fda.gov
A common and rigorously validated model for assessing ophthalmic anti-allergic agents is the conjunctival allergen challenge (CAC) model. nih.govdovepress.com In this model, a specific allergen is introduced to the eye to induce an allergic reaction, allowing for the evaluation of a drug's ability to reduce symptoms like itching and redness. nih.govdovepress.com The CAC model has been instrumental in demonstrating the efficacy of bepotastine besilate ophthalmic solution in providing significant relief from ocular itching for up to 8 hours. nih.gov
For studying pruritus (itching) associated with skin conditions, atopic dermatitis model mice (NC/Nga mice) are employed. nih.govkarger.com Studies using these mice have shown that oral bepotastine can effectively suppress scratching behavior. nih.govkarger.com This effect is thought to be mediated not only by its antihistamine properties but also by its ability to suppress other inflammatory mediators like leukotriene B4 (LTB4). nih.govkarger.com Another model involves inducing scratching behavior in BALB/c mice with compound 48/80, which is histamine-dependent, to confirm the antihistaminic effects of bepotastine. karger.com
These models are crucial for understanding the multifaceted mechanisms of bepotastine, which include H1 receptor antagonism, mast cell stabilization, and inhibition of eosinophil migration. nih.govdrugbank.comnih.gov
Application of Computational and Artificial Intelligence Approaches in Pharmacology Research
Computational and artificial intelligence (AI) techniques are becoming increasingly vital in modern drug discovery and development, offering powerful tools for analyzing complex biological data and predicting drug behavior. researchgate.netmdpi.com
AI-Assisted Drug Discovery and Design Optimization
AI and machine learning algorithms are being integrated into drug discovery to analyze large datasets, identify patterns, and predict drug efficacy and toxicity. nih.gov These computational tools can assist in the design of new drug candidates and the optimization of existing ones. researchgate.net For instance, computational analyses have been used to explore the potential of repurposing existing drugs, including bepotastine, for new therapeutic uses, such as inhibiting the main protease of SARS-CoV-2. researchgate.netmdpi.com Density functional theory (DFT) is one such computational method used to analyze the electronic structure and properties of molecules to predict their potential as inhibitors. researchgate.net Furthermore, computational studies have been used to hypothesize novel targets for bepotastine-based compounds, such as N-myristoyltransferase in Plasmodium falciparum, the parasite that causes malaria. nih.gov
Enhanced Pharmacokinetic Parameter Estimation via AI
AI and computational modeling are also used to enhance the understanding of a drug's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes a drug). mdpi.commdpi.com Population pharmacokinetic (popPK) and physiologically based pharmacokinetic (PBPK) models are developed using specialized software like NONMEM and PK-Sim. mdpi.comresearchgate.net These models can simulate drug concentrations in different patient populations, including pediatrics, where dosing guidelines may be limited. mdpi.comresearchgate.net For bepotastine, PBPK models have been developed to predict drug concentrations in pediatric patients and propose optimal dosing regimens for different age and weight groups. mdpi.comresearchgate.net These models incorporate physiological parameters and have shown good concordance with the known properties of bepotastine. mdpi.com In silico tools are also used to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of bepotastine and its degradation products. researchgate.netnih.gov
Identification of Unexplored Mechanistic Pathways and Novel Biological Targets
While bepotastine is well-known as a selective histamine (B1213489) H1 receptor antagonist and a mast cell stabilizer, research continues to uncover additional mechanisms of action. drugbank.comnih.govnih.gov These multifaceted effects contribute to its anti-inflammatory properties. ijdvl.com
Bepotastine has been shown to suppress the migration of eosinophils into inflamed tissues, a key aspect of the late phase of an allergic response. drugbank.comnih.gov It also inhibits the biosynthesis of pro-inflammatory cytokines like interleukin-5 (IL-5) and the action of leukotriene B4 (LTB4). nih.govnih.govnih.gov The inhibition of LTB4 is particularly significant as it has been linked to the suppression of itch-associated responses, suggesting a mechanism beyond simple histamine blockade. nih.govkarger.comtouchophthalmology.com
Further research indicates that bepotastine may interfere with the NF-κB immune response transcription factor through the phospholipase C and phosphatidylinositol (PIP2) signaling pathways. pathbank.orgsmpdb.ca This action can lead to a decrease in the expression of pro-inflammatory cytokines and cell adhesion molecules. pathbank.orgsmpdb.ca By lowering intracellular calcium ion concentration, bepotastine enhances mast cell stability, which in turn reduces further histamine release. pathbank.orgsmpdb.ca
Computational studies have also opened avenues for exploring novel biological targets. For example, bepotastine-based sulphonamide compounds have been developed and evaluated as potential antimalarials, with computational models suggesting N-myristoyltransferase as a possible target. nih.gov
Research into Advanced Drug Delivery Systems (e.g., Lipid Cubic Systems)
To improve therapeutic efficacy and patient compliance, research into advanced drug delivery systems for bepotastine is ongoing. nih.govijpsnonline.com A significant area of focus is the development of sustained-release formulations to reduce dosing frequency. researchgate.net
One promising approach is the use of lipid cubic systems. acs.org These are liquid crystalline cubic phases formed by amphiphilic lipids that can encapsulate drug molecules. acs.org For antihistamines like bepotastine, lipid cubic systems offer the potential for prolonged, localized delivery due to their mucoadhesive nature, which can help avoid systemic side effects. acs.orgresearchgate.net Research in this area involves characterizing the formulation's microscopic structure and investigating its drug release capabilities and mucoadhesivity. acs.org
Other advanced delivery methods being explored include sustained-release tablets. researchgate.netresearchgate.net A study utilizing a "design of experiment" method successfully developed a once-daily sustained-release bepotastine tablet that was bioequivalent to the commercially available twice-daily immediate-release tablet. researchgate.net Gastro-retentive tablet formulations, which remain in the stomach for an extended period, have also been investigated using a combination of hydrophobic and hydrophilic polymers to achieve sustained release for once-a-day dosing. researchgate.net Patents have been filed for controlled-release tablets containing bepotastine, indicating active development in this area. ijpsnonline.com
Preclinical Exploration of New Therapeutic Indications beyond Traditional Allergy
Bepotastine's established anti-allergic and anti-inflammatory properties have prompted preclinical investigations into its potential for treating conditions beyond allergic rhinitis and conjunctivitis. heraldopenaccess.usijdvl.comaksci.com
A significant area of this exploratory research is atopic dermatitis, a chronic skin condition characterized by severe pruritus. heraldopenaccess.usnih.gov In preclinical studies using atopic dermatitis model mice (NC/Nga), oral bepotastine has been shown to significantly suppress scratching behavior. nih.govkarger.com This effect is attributed not only to its antihistamine action but also to its ability to suppress other inflammatory mediators like leukotriene B4 (LTB4), which is found at increased levels in these models. nih.govkarger.com
The efficacy of bepotastine in managing pruritus associated with various skin conditions has also been a subject of clinical trials, showing positive outcomes in patients with eczema/dermatitis and prurigo. heraldopenaccess.usaksci.com Furthermore, the potential for bepotastine-based compounds in treating other diseases is being explored through computational methods, such as the development of novel sulphonamide antimalarials. nih.gov These preclinical findings suggest a broader therapeutic utility for bepotastine that warrants further clinical investigation.
Elucidation of Long-Term Preclinical Pharmacodynamic Effects
The investigation into the long-term preclinical pharmacodynamic effects of bepotastine is crucial for understanding its sustained action and the durability of its therapeutic mechanisms over extended periods of administration. Preclinical studies, primarily in rodent models, have been designed to assess the enduring efficacy and pharmacodynamic profile of bepotastine, providing a foundation for its clinical use in chronic allergic conditions. These studies confirm that bepotastine's multifaceted anti-allergic properties are maintained during prolonged exposure.
Long-duration oral administration studies in animals have been central to elucidating these effects. Notably, comprehensive toxicity and carcinogenicity studies, which involve continuous administration for periods of up to two years, offer valuable insight into the sustained pharmacodynamic actions of the compound. While the primary goal of these studies is to assess safety, their findings implicitly support the persistence of bepotastine's mechanism of action. The absence of significant adverse outcomes, such as neoplasia in 21-month and 24-month studies, suggests that the compound's interaction with its biological targets remains stable and does not lead to unforeseen long-term pathological changes. Current time information in Nyong-et-Kellé, CM.fda.govtouchophthalmology.com
The primary long-term pharmacodynamic effects of bepotastine are centered on its sustained antagonism of the histamine H1 receptor, its mast cell stabilizing properties, and its inhibitory effects on eosinophil migration and other inflammatory mediators. nih.govhres.canih.govnih.govtouchophthalmology.comhpfb-dgpsa.ca
In a 26-week oral toxicity study in rats, one of the key findings was an adaptive response in the liver, characterized by hepatocyte hypertrophy and induction of hepatic drug-metabolizing enzymes. This is a long-term pharmacodynamic effect indicating the compound's ongoing interaction with metabolic pathways over an extended period. fda.gov
Preclinical carcinogenicity studies conducted over 21 months in mice and 24 months in rats demonstrated that long-term dietary administration of bepotastine did not lead to a significant increase in neoplasms. Current time information in Nyong-et-Kellé, CM.fda.gov These findings are critical as they indicate that the sustained pharmacodynamic activity of bepotastine at its intended and unintended targets is not associated with tumorigenesis in these models.
The tables below summarize the key long-term preclinical investigations and the sustained pharmacodynamic effects observed.
Table 1: Summary of Key Long-Term Preclinical Studies on Bepotastine
| Study Type | Animal Model | Duration | Key Findings Related to Sustained Pharmacodynamics |
| Long-Term Oral Toxicity | Rat | 26 weeks | Adaptive liver responses (hepatocyte hypertrophy, enzyme induction) indicating sustained metabolic interaction. fda.gov |
| Carcinogenicity | Mouse | 21 months | No significant induction of neoplasms, suggesting sustained on-target activity without promoting tumorigenesis. Current time information in Nyong-et-Kellé, CM.fda.gov |
| Carcinogenicity | Rat | 24 months | No significant induction of neoplasms, supporting the long-term stability of the drug-receptor interaction. Current time information in Nyong-et-Kellé, CM.fda.gov |
Table 2: Elucidation of Sustained Multi-faceted Pharmacodynamic Effects
| Pharmacodynamic Effect | Preclinical Evidence of Sustained Action |
| Histamine H1 Receptor Antagonism | Long-term studies showing prevention of histamine-induced inflammation and edema support a persistent antagonist effect at the H1 receptor. fda.govnih.gov The consistent efficacy in animal models over time points to a lack of significant receptor desensitization. |
| Mast Cell Stabilization | The continued suppression of allergic responses in chronic models suggests a durable mast cell stabilizing effect, preventing the release of histamine and other pro-inflammatory mediators over the long term. nih.govnih.govnih.gov |
| Inhibition of Eosinophil Migration | Bepotastine's ability to inhibit eosinophil infiltration into inflamed tissues is a key part of its action in the late phase of allergic response. hres.canih.govnih.gov Long-term studies imply that this inhibitory capacity is maintained, contributing to the ongoing management of allergic inflammation. |
| Modulation of Inflammatory Mediators | The compound's inhibitory effects on other inflammatory mediators, such as leukotrienes and certain interleukins, are believed to be sustained during chronic administration, contributing to its broad anti-inflammatory profile. nih.govhres.canih.gov |
Future research directions in the preclinical space could focus on more direct measurements of these long-term pharmacodynamic parameters. For instance, studies employing advanced techniques to quantify H1 receptor occupancy and sensitivity over chronic dosing periods in animal models would provide more granular data on the potential for receptor modulation. Furthermore, exploring the long-term impact of bepotastine on the gene expression of inflammatory cytokines and chemokines in target tissues could offer deeper insights into its sustained immunomodulatory effects.
Q & A
[Basic] What in vitro assays are recommended for evaluating the histamine H1 receptor antagonism of Bepotastine (tosylate)?
To assess H1 receptor antagonism, researchers should employ radioligand binding assays using transfected cell lines (e.g., HEK-293 or CHO cells expressing human H1 receptors). Competitive binding experiments with tritiated mepyramine or pyrilamine can quantify Bepotastine's affinity (Ki). Functional assays, such as histamine-induced calcium flux or GTPγS binding, are critical to confirm antagonism potency (IC50). Ensure consistency in cell culture conditions, receptor density, and negative controls (e.g., atropine for muscarinic receptor cross-reactivity) to minimize variability .
[Basic] How should researchers design pharmacokinetic (PK) studies for Bepotastine (tosylate) in rodent models to ensure reproducibility?
PK studies require dose standardization (e.g., 10 mg/kg oral or intravenous administration), frequent blood sampling intervals (0.5, 1, 2, 4, 8, 24 hours), and validated analytical methods like LC-MS/MS for plasma quantification. Control variables include fasting status, circadian rhythms, and co-administered agents. Use at least six animals per group to account for intersubject variability. Detailed protocols must be documented in the Methods section, including calibration curves, extraction recovery rates, and stability data for biological samples .
[Advanced] What statistical approaches are optimal for analyzing contradictory efficacy data of Bepotastine (tosylate) across clinical trials?
Contradictions may arise from heterogeneous patient populations or dosing regimens. Apply meta-regression to identify covariates (e.g., age, baseline IgE levels) influencing outcomes. Use the Cochran Q-test and I² statistic to quantify heterogeneity. If significant, subgroup analyses or individual participant data (IPD) meta-analysis can clarify context-dependent effects. Sensitivity analyses excluding outlier studies are essential to assess robustness. Transparent reporting of statistical models (fixed vs. random effects) and software (e.g., R, RevMan) is mandatory .
[Advanced] How can molecular dynamics (MD) simulations elucidate Bepotastine (tosylate)'s interaction with the H1 receptor?
MD simulations require crystal structures of the H1 receptor (e.g., PDB ID 3RZE) or homology models if unresolved. Parameterize Bepotastine using force fields (e.g., GAFF2) and solvate the system in a lipid bilayer mimicking physiological membranes. Run simulations (≥100 ns) to analyze binding stability, hydrogen bonds (e.g., with Asp<sup>107</sup>), and hydrophobic interactions. Validate findings with mutagenesis data. Use tools like GROMACS or AMBER for simulations and VMD for visualization. Report energy minimization steps, equilibration criteria, and frame sampling rates .
[Basic] What parameters are critical in stability studies of Bepotastine (tosylate) under various storage conditions?
Monitor photostability (ICH Q1B guidelines), humidity (40–75% RH), and temperature (-20°C to 40°C) over 6–12 months. Use HPLC-UV to quantify degradation products (e.g., oxidation at the piperidine ring). Accelerated stability testing (40°C/75% RH) can predict long-term behavior. Include control samples with antioxidants (e.g., BHT) to assess excipient compatibility. Document particle size changes via dynamic light scattering (DLS) if formulating nanoparticles .
[Advanced] What methodologies assess the off-target effects of Bepotastine (tosylate) in transcriptomic studies?
Conduct RNA-seq on treated vs. untreated immune cells (e.g., mast cells or basophils). Use DESeq2 or edgeR for differential expression analysis, focusing on pathways beyond histamine signaling (e.g., NF-κB, MAPK). Validate hits with qPCR and siRNA knockdown. For high-throughput screening, employ a pharmacophore-based virtual screen against databases like ChEMBL to predict off-target binding. Cross-reference with adverse event databases (FAERS) to prioritize clinically relevant targets .
[Basic] Which animal models are validated for studying the anti-allergic effects of Bepotastine (tosylate)?
Guinea pigs are ideal for immediate hypersensitivity (passive cutaneous anaphylaxis, PCA), while BALB/c mice model late-phase reactions (ovalbumin-induced asthma). Measure outcomes like wheal formation, bronchoconstriction (plethysmography), or eosinophil infiltration (histopathology). Include positive controls (e.g., cetirizine) and vehicle groups. Standardize allergen sensitization protocols (dose, adjuvant, challenge intervals) to reduce inter-study variability .
[Advanced] How can researchers reconcile differences in Bepotastine (tosylate)'s bioavailability between human and animal studies?
Leverage physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Incorporate parameters like gastric pH (rodents: 3.0–4.0 vs. humans: 1.5–3.5), CYP enzyme expression, and plasma protein binding. Validate models with in vitro data (Caco-2 permeability, microsomal clearance). Use Simcyp or GastroPlus software for simulations. If bioavailability is lower in humans, consider prodrug strategies or nanoformulations to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
